molecular formula C19H17N5O2 B11189326 9-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

9-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B11189326
M. Wt: 347.4 g/mol
InChI Key: XLIJDKROABZNEX-UHFFFAOYSA-N
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Description

9-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core, a phenyl group, and a tetrahydrofuran-2-ylmethyl substituent. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 2-aminopyridine derivatives with appropriate reagents to form the pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core. Subsequent functionalization steps introduce the phenyl and tetrahydrofuran-2-ylmethyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

9-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, 9-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one serves as a valuable building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and other diseases. Studies have demonstrated its cytotoxic activity against various cancer cell lines, highlighting its potential as an anticancer agent .

Industry

In the industrial sector, the compound’s unique properties make it suitable for use in the development of advanced materials, such as pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity enable the creation of products with enhanced performance and functionality .

Mechanism of Action

The mechanism of action of 9-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, its interaction with cyclin-dependent kinases (CDKs) can inhibit cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a versatile and valuable compound in various fields of research and industry .

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

11-(oxolan-2-ylmethyl)-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C19H17N5O2/c25-18-16-15(8-9-23(18)11-14-7-4-10-26-14)22-19-20-12-21-24(19)17(16)13-5-2-1-3-6-13/h1-3,5-6,8-9,12,14H,4,7,10-11H2

InChI Key

XLIJDKROABZNEX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C=CC3=NC4=NC=NN4C(=C3C2=O)C5=CC=CC=C5

Origin of Product

United States

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